![molecular formula C10H11N3O B2626428 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 954329-09-0](/img/structure/B2626428.png)
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
“3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline” is a chemical compound with the CAS Number: 954329-09-0. It has a molecular weight of 189.22 and its IUPAC name is 3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenylamine . It is a powder in physical form .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as “this compound”, has been reported in the literature. An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11N3O/c1-2-9-12-13-10(14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 . The structure of this compound was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 189.22 , its physical form as a powder , and its storage temperature at room temperature .
Scientific Research Applications
Synthesis and Characterization : Research has focused on the synthesis of novel compounds involving 1,3,4-oxadiazole structures. For instance, Tumosienė and Beresnevicius (2007) investigated the condensation of certain hydrazides with various compounds, leading to the formation of substances including 5-(2-{[2-(2-thioxo-2,3-dihydro-1,3,4-oxadiazol-5-yl)ethyl]anilino}ethyl)-2,3-dihydro-1,3,4-oxadiazole-2(3H)-thione (Tumosienė & Beresnevicius, 2007).
Fluorescence Studies for Aniline Sensing : Naik et al. (2018) explored the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivatives by aniline, indicating potential applications in aniline sensing via fluorescence quenching (Naik, Khazi, & Malimath, 2018).
Urease Inhibitors : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides and tested them as potent inhibitors of the urease enzyme, which could be useful in therapeutic applications (Nazir et al., 2018).
Antibacterial and Antifungal Activities : Kavitha et al. (2016) synthesized 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives and assessed their antimicrobial activities, demonstrating their potential in antibacterial and antifungal treatments (Kavitha et al., 2016).
Organic Chemistry and Materials Science : Research by Maftei et al. (2013) and Qian et al. (2020) explored the synthesis and potential applications of various 1,3,4-oxadiazole derivatives, highlighting their relevance in organic synthesis and materials science (Maftei et al., 2013); (Qian et al., 2020).
Safety and Hazards
The safety information for “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline” includes several hazard statements: H302, H312, H315, H319, H332, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
The future directions for “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline” and similar compounds include their potential use in medicine and agriculture. Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .
Mechanism of Action
Target of Action
Oxadiazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others . This suggests that the compound may interact with multiple targets depending on the specific disease context.
Mode of Action
It is known that oxadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and disease context.
Biochemical Pathways
Given the wide range of biological activities associated with oxadiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to downstream effects that contribute to its therapeutic potential.
Result of Action
Given the wide range of biological activities associated with oxadiazole derivatives , it can be inferred that this compound may induce various molecular and cellular changes that contribute to its therapeutic effects.
properties
IUPAC Name |
3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-9-12-13-10(14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXGFCJDEIADQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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